Joint-Space Narrowing Retardation: Crystalline Glucosamine Sulfate vs. Placebo (3-Year Radiographic Trial)
In a 3-year randomized, double-blind, placebo-controlled trial (n=212), patients treated with 1500 mg/day of crystalline glucosamine sulfate (pCGS) exhibited no significant joint-space loss from baseline, in stark contrast to progressive narrowing in the placebo arm [1]. The placebo group lost a mean of 0.31 mm of joint space, while the glucosamine sulfate group lost only 0.06 mm, representing an 81% reduction in structural progression. Moreover, the proportion of patients experiencing severe narrowing (>0.5 mm) was halved from 30% (placebo) to 15% (pCGS).
| Evidence Dimension | Mean joint-space narrowing over 3 years (medial tibiofemoral compartment) |
|---|---|
| Target Compound Data | -0.06 mm (95% CI -0.22 to 0.09) |
| Comparator Or Baseline | Placebo: -0.31 mm (95% CI -0.48 to -0.13) |
| Quantified Difference | Net reduction in narrowing: 0.25 mm (81% relative reduction); severe narrowing incidence: 15% vs. 30% |
| Conditions | Weight-bearing anteroposterior radiographs; digital image analysis; WOMAC symptom scoring; ITT analysis; 212 knee OA patients; 3-year follow-up [2] |
Why This Matters
This is the only large-scale RCT demonstrating long-term structural modification by any glucosamine formulation, establishing procurement value for disease-modifying clinical protocols.
- [1] Reginster JY, Deroisy R, Rovati LC, et al. Long-term effects of glucosamine sulphate on osteoarthritis progression: a randomised, placebo-controlled clinical trial. Lancet. 2001;357(9252):251-256. View Source
- [2] Johns Hopkins Arthritis Center. Glucosamine Sulphate for the Treatment of Osteoarthritis News Summary. 2005. View Source
